molecular formula C19H18FN3O3 B11361076 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Cat. No.: B11361076
M. Wt: 355.4 g/mol
InChI Key: JDMMKKBLBRZGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the butoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a butoxyphenyl derivative.

    Attachment of the fluorobenzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a fluorobenzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally, it involves binding to specific receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can be compared with other oxadiazole derivatives:

These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C19H18FN3O3/c1-2-3-12-25-14-10-8-13(9-11-14)17-18(23-26-22-17)21-19(24)15-6-4-5-7-16(15)20/h4-11H,2-3,12H2,1H3,(H,21,23,24)

InChI Key

JDMMKKBLBRZGJY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.